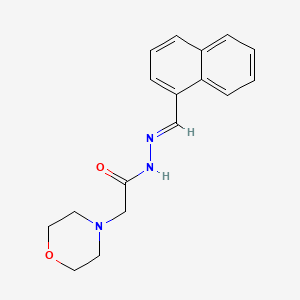

![molecular formula C7H13N5O B5520786 4-[(1-甲基-1H-四唑-5-基)甲基]吗啉](/img/structure/B5520786.png)

4-[(1-甲基-1H-四唑-5-基)甲基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as those incorporating the tetrazolylmethylmorpholine framework, involves reactions that produce hybrid materials with significant structural features. For instance, an ionic hybrid material incorporating this framework was synthesized through the reaction of ((1H-tetrazole-5-yl)methyl)morpholine, characterized by single-crystal X-ray diffraction, IR, and NMR spectroscopies, demonstrating its complex structural assembly (Nikpour et al., 2010). Similarly, derivatives of morpholine, such as those combined with 1,3,4-oxadiazole or thieno[3,2-d]pyrimidin, have been synthesized through multi-step processes, highlighting the versatility and the complex synthetic routes involved in creating these compounds (Mamatha S.V et al., 2019); (H. Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by features such as two-dimensional inorganic infinite plane-like structures formed via van der Waals interactions. Such structural characteristics are essential for understanding the compound's reactivity and interactions with other molecules. The X-ray crystal structure of a related hybrid material reveals a construction from cations and polyoxoanion, showcasing the compound's intricate molecular architecture (Nikpour et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives highlight their reactivity and potential as intermediates in synthesizing complex molecules. For example, N-morpholinomethyl-5-lithiotetrazole has been used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, illustrating the compound's utility in forming sterically congested and unsaturated tetrazoles without using cyanide or azide-based reagents (Panagiotis D. Alexakos & D. Wardrop, 2019).

科学研究应用

强效抗菌剂的合成

4-[(1-甲基-1H-四唑-5-基)甲基]吗啉在合成各种强效抗菌剂中发挥着重要作用。一个值得注意的例子包括 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉的合成,它表现出很强的抗菌特性,特别是在槟榔碱衍生物、苯丙甲胺和多角叶碱中。该化合物是使用多步骤工艺合成的,包括 3-乙酰吡啶的关键溴化和环化步骤,产生了大量的总体产出 (Kumar, Sadashiva, & Rangappa, 2007)。

四唑的一锅法合成

另一个应用是在 5-(1-羟烷基)四唑的高效一锅法合成中。源自 4-(N-四唑基甲基)吗啉的 N-吗啉甲基-5-锂四唑用于此工艺中。该方法对于创建空间位阻大和不饱和的四唑特别有价值,而这些四唑很难通过其他方法合成。它展示了广泛的底物范围和官能团耐受性,避免了使用氰化物或叠氮化物基试剂 (Alexakos & Wardrop, 2019)。

具有抗氧化活性的葡萄糖苷酶抑制剂的合成

在葡萄糖苷酶抑制剂的开发中,4-[(1-甲基-1H-四唑-5-基)甲基]吗啉发挥着关键作用。已合成了含有吗啉骨架的苯并咪唑衍生物,显示出有希望的体外抗氧化活性和葡萄糖苷酶抑制作用。这些化合物是通过“一锅法”硝基还原环化反应合成的,表现出高清除活性和潜在的治疗应用 (Özil, Parlak, & Baltaş, 2018)。

离子液体的合成

基于吗啉鎓的离子液体(包括源自 4-[(1-甲基-1H-四唑-5-基)甲基]吗啉的离子液体)已被合成用于各种应用。这些离子液体具有不同的阴离子,显示出中等至低毒性,并有可能用作生物质溶剂。这些离子液体的结构多功能性扩展了它们在不同领域的适用性,例如绿色化学和材料科学 (Pernak et al., 2011)。

光物理表征

该化合物已被用于各种衍生物的合成和光物理表征中,例如 4-[(E)-2-(4-氰基苯基)偶氮基]-吗啉。这些研究提供了对合成化合物的结构和电子性质的见解,有助于理解它们在材料科学和光物理学中的潜在应用 (Chin et al., 2010)。

属性

IUPAC Name |

4-[(1-methyltetrazol-5-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVUYPSWPMUKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)

![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)

![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)

![4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)

![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(5-methyl-2-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5520735.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)

![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)